(+)-1-Phenylethyl isothiocyanate
Description
Contextual Significance and Research Interest
(+)-1-Phenylethyl isothiocyanate, commonly known in scientific literature as phenethyl isothiocyanate (PEITC), has garnered significant research interest due to its potential as a chemopreventive agent. sigmaaldrich.comxiahepublishing.com This naturally occurring isothiocyanate is a subject of extensive study in chemical biology and medicine, primarily because of its demonstrated anti-cancer properties. nih.govnih.gov Epidemiological studies have suggested an inverse relationship between the consumption of cruciferous vegetables, a primary source of PEITC, and the incidence of certain cancers. nih.gov
Research has shown that PEITC can inhibit the growth of cancer cells both in culture and in vivo by inducing apoptosis (programmed cell death) and causing cell cycle arrest. sigmaaldrich.comaacrjournals.org The compound targets multiple proteins and signaling pathways involved in cancer development and progression, including those related to cell proliferation and metastasis. nih.govnih.gov For instance, PEITC has been shown to induce apoptosis in human prostate and cervical cancer cells through mechanisms that include the generation of reactive oxygen species (ROS) and the activation of caspases, which are key enzymes in the apoptotic process. aacrjournals.orgfrontiersin.org
Furthermore, PEITC is recognized for its ability to activate cytoprotective pathways. nih.gov A notable mechanism is the activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of a wide array of antioxidant and detoxification genes. nih.govnih.gov The interaction of PEITC with Keap1, a repressor protein of NRF2, leads to NRF2 activation and subsequent cellular protection. nih.gov Its ability to modulate critical cellular processes, such as angiogenesis (the formation of new blood vessels), has also been reported, further highlighting its potential as a multi-functional bioactive compound. aacrjournals.org The promising preclinical evidence has led to the investigation of PEITC in clinical trials for diseases like lung cancer and leukemia. nih.govnih.govdrugbank.com
Natural Occurrence and Biosynthetic Origin from Glucosinolates
Phenethyl isothiocyanate is not found in its active form within intact plants. Instead, it exists as its biological precursor, a glucosinolate known as gluconasturtiin (B1219410). nih.govwikipedia.org Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites characteristic of cruciferous vegetables (family Brassicaceae). mdpi.comyoutube.com Gluconasturtiin is particularly abundant in vegetables like watercress (Nasturtium officinale) and is also found in horseradish, cabbage, and broccoli. nih.govmdpi.comwikipedia.orgnih.gov
The release of PEITC from gluconasturtiin is an enzymatic process. nih.gov When the plant tissue is damaged, for example by chewing or cutting, an enzyme called myrosinase is released from its cellular compartments. youtube.comwikipedia.orgnih.gov Myrosinase catalyzes the hydrolysis of the thioglucoside bond in gluconasturtiin, removing the glucose group. wikipedia.org This reaction generates an unstable intermediate, which then spontaneously rearranges to form the reactive phenethyl isothiocyanate. wikipedia.orgresearchgate.net This defensive mechanism is often referred to as the "mustard oil bomb," as the resulting isothiocyanates are often toxic to pests and herbivores. wikipedia.org
The biosynthesis of the precursor, gluconasturtiin, is a multi-step pathway that begins with the amino acid phenylalanine. wikipedia.orgnih.gov This pathway involves several phases, including the conversion of the amino acid to an aldoxime, followed by the formation of a thiohydroximic acid, and finally, glucosylation and sulfation steps to produce the stable glucosinolate structure. nih.gov
Data Tables
The following tables provide a summary of the natural sources of the PEITC precursor and key research findings.
Table 1: Natural Sources of Gluconasturtiin (Precursor to Phenethyl Isothiocyanate)
| Plant Source | Family | Common Name(s) |
|---|---|---|
| Nasturtium officinale | Brassicaceae | Watercress nih.govnih.govmdpi.com |
| Armoracia rusticana | Brassicaceae | Horseradish youtube.comwikipedia.org |
| Brassica oleracea | Brassicaceae | Cabbage, Broccoli, Cauliflower, Brussels Sprouts mdpi.comnih.govnih.gov |
| Raphanus sativus | Brassicaceae | Radish nih.govyoutube.com |
Table 2: Summary of Selected Research Findings on Phenethyl Isothiocyanate (PEITC)
| Research Area | Key Finding | Mechanism(s) of Action |
|---|---|---|
| Cancer Cell Growth Inhibition | Induces apoptosis and cell cycle arrest in various cancer cell lines. sigmaaldrich.comaacrjournals.org | Triggers autophagic cell death in prostate cancer cells; activates caspase-3 and generates reactive oxygen species (ROS) in cervical cancer cells. aacrjournals.orgfrontiersin.org |
| Cytoprotective Pathway Activation | Activates the Nrf2 cytoprotective pathway. nih.govnih.gov | Interacts with the Keap1 protein, a negative regulator of Nrf2, leading to the transcription of antioxidant and detoxification genes. nih.govnih.gov |
| Anti-Angiogenesis | Inhibits the formation of new blood vessels (angiogenesis) in vitro and ex vivo. aacrjournals.org | Suppresses Vascular Endothelial Growth Factor (VEGF) secretion and inactivates the prosurvival kinase Akt. aacrjournals.org |
| Modulation of Signaling Pathways | Downregulates specificity protein (Sp) transcription factors in pancreatic cancer cells. nih.gov | Induces ROS, which in turn decreases the expression of specific microRNAs, leading to the upregulation of transcriptional repressors that target Sp transcription factors. nih.gov |
Compound Names Mentioned
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Allyl isothiocyanate |
| Benzyl (B1604629) isothiocyanate |
| Carbon disulfide |
| Gluconasturtiin |
| Glucose |
| Phenylalanine |
| Phenethyl isothiocyanate (PEITC) |
| Phenylhexyl isothiocyanate |
| Sinigrin |
Structure
3D Structure
Properties
IUPAC Name |
1-phenylethyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(11-7-10)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQMYAEPAGMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of Phenylethyl Isothiocyanate Peitc
Established Synthetic Pathways for Phenylethyl Isothiocyanate
The synthesis of isothiocyanates from primary amines is a cornerstone of organic chemistry, with several established methods available. The most common approach involves the formation of a dithiocarbamate (B8719985) salt intermediate, which is subsequently treated with a desulfurization agent. nih.gov
Carbon Disulfide and Amine-Based Routes
The reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base is the most prevalent method for synthesizing isothiocyanates. nih.govresearchgate.net This reaction proceeds via an in-situ generated dithiocarbamate salt. nih.govorganic-chemistry.org The dithiocarbamate is then decomposed using a desulfurizing agent to yield the final isothiocyanate product. nih.gov
A variety of desulfurizing agents can be employed in this step, including:
Tosyl Chloride (TsCl) : This reagent facilitates the decomposition of the dithiocarbamate salt into the corresponding isothiocyanate in high yields (75-97%) within a short reaction time. nih.gov
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : This modern desulfurization reagent is effective in a one-pot, two-step procedure, often assisted by microwave irradiation to achieve high yields. nih.gov
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : This reagent offers a clean synthesis, as the byproducts are gaseous (CO₂, COS) or volatile (tert-butanol), simplifying purification. kiku.dk
Other Reagents : A wide array of other reagents have been successfully used for the desulfurization step, such as thiophosgene, lead nitrate, ethyl chloroformate, hydrogen peroxide, triphosgene, and iodine. nih.gov
The general mechanism involves the nucleophilic attack of the primary amine on carbon disulfide, followed by deprotonation by a base (e.g., triethylamine (B128534), potassium carbonate) to form the dithiocarbamate salt. nih.govkiku.dk This salt is then activated by the desulfurizing agent, leading to the elimination of a sulfur-containing byproduct and formation of the isothiocyanate.
Acetyl Chloride-Mediated Synthesis
A particularly efficient and convenient method for the synthesis of phenethyl isothiocyanate (PEITC) and its derivatives utilizes acetyl chloride as the mediating agent. researchgate.netnih.gov This approach overcomes some limitations of other methods, such as difficulties in purifying products when using tosyl chloride with low-polarity isothiocyanates. nih.gov
The synthesis begins with the reaction of phenethylamine (B48288) with carbon disulfide and a base like triethylamine in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at 0 °C. After the formation of the intermediate dithiocarbamate salt, acetyl chloride is added. The reaction is typically rapid, and the desired phenethyl isothiocyanate can be obtained in excellent yields (e.g., 94%) after a simple workup and purification by column chromatography. nih.govchemicalbook.com
| Reagent System | Amine | Yield (%) | Reference |
| CS₂, Et₃N, AcCl | Phenethylamine | 94 | nih.gov |
| CS₂, Et₃N, TsCl | Phenethylamine | Good to Excellent | nih.gov |
One-Pot Aqueous Synthesis Protocols
In a move towards greener and more economical chemistry, one-pot synthesis protocols in aqueous media have been developed for a broad range of isothiocyanates. beilstein-journals.orgnih.gov These methods are advantageous as they often use inexpensive and low-toxicity reagents and simplify the operational procedure. mdpi.com
One such protocol involves the reaction of a primary amine with carbon disulfide in an aqueous solution of an inorganic base like potassium carbonate (K₂CO₃) to form the dithiocarbamate intermediate. beilstein-journals.orgnih.gov This intermediate is then desulfurylized in the same pot using a reagent like cyanuric chloride (TCT). beilstein-journals.orgnih.gov This method has been successfully applied to the synthesis of 1-Phenylethyl isothiocyanate, achieving a near-quantitative yield of 99%. beilstein-journals.orgnih.gov The use of water as a solvent and the one-pot nature of the process make it highly suitable for large-scale industrial applications. beilstein-journals.orgnih.gov
Chiral Synthesis and Enantioselective Preparation of (+)-1-Phenylethyl Isothiocyanate
The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly for pharmaceutical applications where different enantiomers can exhibit vastly different biological activities. The preparation of this compound requires an enantioselective approach to ensure the desired stereochemistry.
A successful method for synthesizing optically active (R)- and (S)-1-phenylethyl isothiocyanate involves starting from the corresponding optically active amines, (R)- and (S)-1-phenylethylamine. nih.gov The synthesis is carried out as a one-pot, two-step procedure. First, the chiral amine is reacted with carbon disulfide in the presence of an organic base to form the dithiocarbamate salt. This intermediate is then subjected to microwave-assisted desulfurization using DMT/NMM/TsO⁻ as the reagent. nih.gov
Crucially, this method proceeds without racemization, yielding the enantiomerically pure isothiocyanates (>99:1 er). nih.gov Specifically, (S)-1-phenylethylamine is converted to (S)-1-phenylethyl isothiocyanate. The (+) optical rotation of 1-phenylethyl isothiocyanate corresponds to the (S)-enantiomer. This process provides an efficient route to access the specific (+)-enantiomer required for further derivatization and biological studies.
| Starting Amine | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| (R)-1-Phenylethylamine | (R)-1-Phenylethyl isothiocyanate | 94 | >99:1 | nih.gov |
| (S)-1-Phenylethylamine | (S)-(+)-1-Phenylethyl isothiocyanate | 94 | >99:1 | nih.gov |
Design and Synthesis of Phenylethyl Isothiocyanate Derivatives and Analogues
The core structure of phenylethyl isothiocyanate can be chemically modified to create a library of derivatives and analogues. This structural diversification is a key strategy in drug discovery, aiming to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships.
Thiourea (B124793) Derivative Formation for Biological Evaluation
A common and straightforward derivatization of isothiocyanates is their conversion to thioureas. Thiourea derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com
The synthesis of thioureas is typically achieved through the nucleophilic addition of a primary or secondary amine to the electrophilic central carbon atom of the isothiocyanate group (–N=C=S). uobabylon.edu.iqnih.gov This reaction is generally high-yielding and can be performed under mild conditions, often by simply refluxing the isothiocyanate and the desired amine in a suitable solvent like ethanol. uobabylon.edu.iq
For instance, chiral isothiocyanates such as (R)-1-phenylethyl isothiocyanate have been used to synthesize novel thiourea derivatives that were evaluated for their antituberculosis activity. mdpi.com By reacting the isothiocyanate with various substituted benzamides, a series of N-(carbamothioyl)benzamides were created. Biological testing of these compounds against several strains of Mycobacterium tuberculosis revealed that some derivatives exhibited significant activity, highlighting the value of this synthetic strategy in generating new therapeutic leads. mdpi.com This approach allows for the systematic modification of the structure to explore how different substituents influence biological efficacy. researchgate.netresearchgate.net
Conjugate Synthesis for Mechanistic Studies (e.g., N-Acetylcysteine Conjugates)
To understand the in vivo fate and biological activity of phenylethyl isothiocyanate (PEITC), researchers synthesize its metabolic end-products, such as the N-acetylcysteine (NAC) conjugate. Following administration, isothiocyanates like PEITC react with intracellular glutathione (B108866) (GSH), a process that can be either enzymatic or non-enzymatic. nih.govaacrjournals.org This initial conjugate then enters the mercapturic acid pathway, where it is sequentially metabolized to its cysteine conjugate and finally acetylated to form the N-acetyl-l-cysteine (NAC) conjugate, which is ultimately excreted. nih.govaacrjournals.org The synthesis of this final metabolite, referred to as PEITC-NAC, is crucial for studying its specific biological effects, which may differ from the parent compound. aacrjournals.orgmdpi.com
The direct synthesis of the PEITC-NAC conjugate is a well-established laboratory procedure. aacrjournals.orgmdpi.com The process typically involves the reaction of PEITC with N-acetylcysteine in a suitable solvent. mdpi.com In a common procedure, a solution of N-acetylcysteine in methanol (B129727) is stirred while PEITC is added. mdpi.com The mixture is then heated to facilitate the reaction, often at around 50 °C for a couple of hours. mdpi.com Upon completion, the solvent is removed, and the resulting residue is purified to yield the Nα-acetyl-S-(N-phenethylthiocarbamoyl)-l-cysteine (PEITC-NAC) adduct. nih.govmdpi.com The purity and identity of the synthesized conjugate are rigorously confirmed using analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) spectroscopy. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Analytical Confirmation | Reference |
|---|---|---|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | N-Acetylcysteine (NAC) | Methanol | Stirred at room temperature, then heated at 50 °C for 2 hours. | Nα-acetyl-S-(N-phenethylthiocarbamoyl)-l-cysteine (PEITC-NAC) | UPLC-MS/MS, ¹H-NMR, ¹³C-NMR | mdpi.com |
Hybrid Molecule Generation for Targeted Biological Interactions
A cutting-edge strategy in medicinal chemistry involves the creation of hybrid molecules that combine the structural features of two or more pharmacophores to achieve a synergistic or targeted biological effect. Phenylethyl isothiocyanate, with its potent and broad anticancer activities, serves as an attractive candidate for incorporation into such hybrid designs. researchgate.netnih.gov This approach aims to deliver the ITC moiety to specific cellular targets, potentially increasing efficacy while minimizing off-target effects.
One prominent example is the development of hybrid androgen receptor (AR) antagonists containing an isothiocyanate group. nih.gov Sustained androgen receptor signaling is a key driver of castration-resistant prostate cancer (CRPC). nih.gov To combat this, researchers have designed hybrid molecules that fuse an AR antagonist scaffold with an ITC moiety. nih.gov The rationale is to create a single agent that not only binds to and antagonizes the androgen receptor but also leverages the known AR-downregulating and other anticancer activities of the isothiocyanate. nih.gov In one such design, an N-acetyl cysteine-masked ITC was incorporated into an AR inhibitor structure, allowing for gradual release of the active ITC within the cell. nih.gov
Another example involves the synthesis of Brefeldin A-isothiocyanate derivatives. nih.gov Brefeldin A (BFA) is a natural product with a wide range of anticancer activities, but its clinical application is limited by poor pharmacokinetics and toxicity. nih.gov By synthesizing hybrid molecules that link BFA to various isothiocyanates, including derivatives related to PEITC, researchers aim to create novel compounds with improved selectivity and therapeutic profiles. nih.gov These hybrid strategies underscore a rational design approach to enhance the biological interactions of PEITC, directing its activity toward specific cancer-related pathways and proteins. nih.govnih.gov The combination of PEITC's functionality with other targeted agents, such as the Src inhibitor Dasatinib for treating hepatocellular carcinoma, further illustrates the principle of combining mechanisms to achieve synergistic anticancer effects. mdpi.com
| Hybrid Molecule Class | Core Scaffolds | Design Rationale | Intended Biological Target/Interaction | Reference |
|---|---|---|---|---|
| Isothiocyanate-containing AR Antagonist (ITC-ARi) | Androgen Receptor (AR) inhibitor; Isothiocyanate (ITC) | To create a single-molecule, dual-action agent that antagonizes the AR while also downregulating AR expression and inducing other ITC-mediated anticancer effects. | Androgen Receptor (AR) and AR signaling pathways in castration-resistant prostate cancer. | nih.gov |
| Brefeldin A-Isothiocyanate Derivatives | Brefeldin A (BFA); Isothiocyanate (ITC) | To overcome the poor pharmacokinetics and high toxicity of BFA by creating derivatives with improved selectivity and potent antiproliferative activity. | Cell cycle progression (G1 phase arrest) in cervical cancer cells. | nih.gov |
| PEITC and Dasatinib Combination Therapy | Phenethyl isothiocyanate (PEITC); Dasatinib (Src inhibitor) | To achieve a synergistic cytotoxic effect by combining the FAK-inhibiting properties of PEITC with the Src inhibition of Dasatinib. | FAK/STAT3/Cadherin signaling and VEGF secretion in hepatocellular carcinoma. | mdpi.com |
Sophisticated Analytical Techniques for Characterization and Quantification of Phenylethyl Isothiocyanate Peitc
Chromatographic Separation Methods
Chromatography is a fundamental technique for separating PEITC from other components in a sample mixture. researchgate.net The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the compound and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of isothiocyanates like PEITC. mdpi.com The technique separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. youtube.com For PEITC analysis, reversed-phase HPLC is commonly used, employing a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govnih.gov Detection is frequently achieved using an ultraviolet (UV) detector, as the aromatic ring in PEITC absorbs UV light. bohrium.com
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 micrometers), UHPLC systems operate at much higher pressures. youtube.com This results in markedly improved resolution, greater sensitivity, and significantly shorter analysis times, making it an environmentally friendlier "green" approach due to reduced solvent consumption. nih.gov
A key aspect of analyzing PEITC and its metabolites by HPLC involves a cyclocondensation reaction with 1,2-benzenedithiol (B97157). This derivatization step creates a product that can be readily detected by HPLC with UV detection at 365 nm. This method has proven to be linear and reproducible for quantifying PEITC and its conjugates in human plasma. bohrium.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 column (50 × 2.1 mm, 5 µm) | nih.gov |
| Mobile Phase | 85% methanol | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Derivatization Agent | 1,2-benzenedithiol (for total ITC measurement) | bohrium.com |
| Detection | UV at 365 nm (after derivatization) | bohrium.com |
Gas Chromatography (GC) for Volatile Isothiocyanate Analysis
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds, including many isothiocyanates. mdpi.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. scispace.com For PEITC analysis, a nonpolar capillary column, such as one with a 5% phenyl polysiloxane phase, is often used. scispace.com
A critical consideration in the GC analysis of isothiocyanates is the potential for thermal degradation. Higher initial oven temperatures can lead to the conversion of isothiocyanates into other compounds. mdpi.com Therefore, methods often employ a low initial oven temperature (e.g., 35-50°C) and a splitless injection mode to maintain the integrity of the analyte. scispace.commdpi.com Following separation, a Flame Ionization Detector (FID) is a common detector used for quantification. scispace.comrjptonline.org
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is frequently coupled with chromatographic systems (LC-MS or GC-MS) to provide a high degree of specificity and sensitivity, enabling both the quantification of known compounds and the identification of unknown ones. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a premier method for analyzing PEITC in complex biological matrices such as human plasma and urine. nih.govnih.gov This technique offers exceptional sensitivity and specificity by performing two stages of mass analysis. The first stage selects the ion corresponding to PEITC (the precursor ion), which is then fragmented, and a specific fragment ion (the product ion) is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference. nih.gov
For the ionization of PEITC, Atmospheric Pressure Chemical Ionization (APCI) has been found to be more suitable than Electrospray Ionization (ESI). nih.gov Due to the lability of PEITC, sample handling procedures often involve low temperatures and acidification to minimize degradation. nih.gov The use of a deuterium-labeled internal standard, such as d5-PEITC, is a common practice to ensure high accuracy and precision. nih.gov
| Parameter | Details | Reference |
|---|---|---|
| Derivatization | Ammonia (B1221849) derivatization to phenethylthiourea | nih.gov |
| Chromatography | C18 column with acetonitrile/5 mM formic acid mobile phase | nih.gov |
| Ionization | APCI found more suitable than ESI | nih.gov |
| Detection | Tandem MS in Multiple Reaction Monitoring (MRM) mode | nih.gov |
| Internal Standard | Deuterium-labeled PEITC | nih.gov |
| Linear Range | 7.8 to 2000 nM | nih.gov |
| Detection Limit | 2 nM | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) with Specific Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. mdpi.com It is widely used for the analysis of PEITC in various samples, including plant tissues like broccoli. mdpi.com The mass spectrometer fragments the eluted compounds into characteristic patterns (mass spectra), which act as a "fingerprint" for identification by comparing them to spectral libraries. scispace.commdpi.com Electron Ionization (EI) is a common ionization technique used in these analyses. scispace.commdpi.com
While direct GC-MS analysis of PEITC is common, derivatization is a strategy sometimes employed in chromatography to improve the analytical properties of a compound, such as its volatility or thermal stability. For instance, in the context of analyzing amino acids, phenyl isothiocyanate (PITC), a related compound, is used as a derivatizing reagent to allow for HPLC analysis. nih.govresearchgate.net In other contexts, isothiocyanates can be derivatized prior to analysis. mdpi.com For PEITC analysis in human plasma and urine by LC-MS/MS, a specific derivatization strategy involves reacting PEITC with ammonia to form the more stable derivative, phenethylthiourea. nih.gov This highlights that while direct analysis is feasible, derivatization can be a crucial step to enhance method robustness and sensitivity depending on the analyte and the matrix. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Extraction Solvent | Dichloromethane | mdpi.com |
| Injection Mode | Splitless | mdpi.com |
| Oven Program | Initial temp 35°C for 5 min, then ramped | mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |
| Mass Scan Range | 35–550 m/z | mdpi.com |
High-Resolution Mass Spectrometry for Metabolite Identification
The identification of metabolites is a key challenge in understanding the biological fate of compounds like PEITC. High-Resolution Mass Spectrometry (HRMS) provides the capability to determine the mass of an ion with extremely high accuracy, which allows for the calculation of its elemental formula. mdpi.com This is a significant advantage over standard-resolution MS for identifying unknown metabolites without authentic standards.
Techniques such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Quadrupole Time-of-Flight (Q-ToF) MS, often coupled with UHPLC, offer the mass accuracy and resolution needed for this purpose. mdpi.com Non-targeted metabolomics approaches using HRMS can reveal the complex profile of metabolites in a biological sample. mdpi.com By comparing samples from treated and untreated subjects, researchers can pinpoint potential metabolites of PEITC, whose structures can then be proposed based on their accurate mass and further confirmed using tandem mass spectrometry (MS/MS) fragmentation patterns. This approach provides a holistic view of the metabolic landscape and is invaluable for elucidating the biotransformation pathways of PEITC. researchgate.netmdpi.com
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in the analysis of molecular structures and the quantification of compounds. Techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectrophotometry offer distinct advantages for the study of (+)-1-Phenylethyl isothiocyanate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm its identity.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Although a specific spectrum for the (+)-enantiomer is not publicly available, the expected chemical shifts in a standard solvent like deuterated chloroform (B151607) (CDCl₃) can be predicted based on its structure and data from analogous compounds.
Expected NMR Data for 1-Phenylethyl Isothiocyanate
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH₃ (methyl) | ~1.4-1.6 | Doublet (d) | ~7 Hz |
| ¹H | -CH- (methine) | ~4.9-5.1 | Quartet (q) | ~7 Hz |
| ¹H | -C₆H₅ (aromatic) | ~7.2-7.4 | Multiplet (m) | N/A |
| ¹³C | -CH₃ (methyl) | ~22-25 | N/A | N/A |
| ¹³C | -CH- (methine) | ~58-62 | N/A | N/A |
| ¹³C | -N=C=S (isothiocyanate) | ~120-130 | N/A | N/A |
| ¹³C | -C₆H₅ (aromatic) | ~126-142 | N/A | N/A |
Beyond structural confirmation, NMR is a powerful quantitative method (qNMR) for purity assessment. By integrating the area of a specific proton signal corresponding to the analyte and comparing it to the signal of a certified internal standard of known concentration, the purity of the this compound sample can be determined with high precision. This method identifies and quantifies impurities without the need for a reference standard for each impurity.
While this compound itself lacks a strong chromophore for direct and sensitive quantification in the UV-Visible range, a robust indirect method has been developed. mdpi.com This method is based on a cyclocondensation reaction where the isothiocyanate functional group reacts with a vicinal dithiol, most commonly 1,2-benzenedithiol. johnshopkins.edu
This reaction is highly specific and proceeds quantitatively under mild, slightly basic conditions (pH ~8.5) with heating (e.g., 65°C for 1 hour). johnshopkins.eduresearchgate.net The isothiocyanate reacts with 1,2-benzenedithiol to form a stable heterocyclic product, 1,3-benzodithiole-2-thione, and releases the corresponding amine (1-phenylethylamine). johnshopkins.edunih.gov This product is a strong chromophore with a high molar extinction coefficient (ε ≈ 23,000 M⁻¹cm⁻¹) at a long wavelength (λmax = 365 nm), where interference from other biological molecules is minimized. johnshopkins.edunih.gov The intensity of the absorbance at 365 nm is directly proportional to the initial concentration of the isothiocyanate, allowing for sensitive quantification down to the nanomolar level. johnshopkins.edu This method is generic for most aliphatic and aromatic isothiocyanates and is not subject to interference from related compounds like thiocyanates or isocyanates. johnshopkins.edu
Summary of UV-Vis Quantification via Cyclocondensation
| Parameter | Description |
|---|---|
| Reagent | 1,2-Benzenedithiol (BDT) |
| Reaction Product | 1,3-Benzodithiole-2-thione |
| Detection Wavelength (λmax) | 365 nm |
| Molar Extinction Coefficient (ε) | ~23,000 M⁻¹cm⁻¹ |
| Key Advantages | High sensitivity, high specificity for isothiocyanates, stable product. nih.gov |
Chiral Analytical Approaches for Enantiomeric Purity and Separation
For a chiral compound, determining the enantiomeric purity (the excess of one enantiomer over the other) is as crucial as determining its chemical purity. Chiral chromatography and electrophoresis are the primary techniques for this purpose.
An effective method for determining the enantiomeric purity of this compound is through derivatization with a chiral reagent, followed by analysis on a standard (achiral) High-Performance Liquid Chromatography (HPLC) system. This is known as an indirect chiral separation method. scribd.com
In this approach, the sample containing this compound is reacted with a single, highly pure enantiomer of a chiral primary or secondary amine, known as a Chiral Derivatizing Reagent (CDR). This reaction forms a pair of diastereomeric thioureas. Diastereomers, unlike enantiomers, have different physical properties and can be separated on conventional achiral stationary phases (e.g., a C18 reversed-phase column). scribd.com The relative peak areas of the two separated diastereomers in the resulting chromatogram directly correspond to the enantiomeric ratio of the original isothiocyanate sample. Several chiral amines can serve as CDRs for this purpose.
Examples of Chiral Amine Derivatizing Reagents for Isothiocyanate Analysis
| Chiral Derivatizing Reagent | Abbreviation | Resulting Derivative |
|---|---|---|
| (R)- or (S)-1-Phenylethylamine | PEA | Diastereomeric N,N'-bis(1-phenylethyl)thiourea |
| (R)- or (S)-1-(1-Naphthyl)ethylamine | NEA | Diastereomeric N-(1-phenylethyl)-N'-(1-naphthylethyl)thiourea |
| L-Leucinamide | - | Diastereomeric thiourea (B124793) |
This method leverages the high efficiency and robustness of standard HPLC systems to achieve accurate enantiomeric excess determination. scribd.com
Chiral Capillary Electrophoresis (CE) is a powerful and efficient technique for the direct separation of enantiomers. This method avoids the need for derivatization by incorporating a chiral selector into the background electrolyte (BGE) that fills the capillary. researchgate.net
For the resolution of this compound enantiomers, cyclodextrins (CDs) are highly effective chiral selectors. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The enantiomers of the analyte can enter the chiral cavity of the cyclodextrin, forming transient host-guest complexes. researchgate.net The stability of these diastereomeric complexes differs slightly for each enantiomer due to steric and electronic interactions. This difference in binding affinity leads to a difference in their apparent electrophoretic mobility, causing them to migrate at different velocities under the applied electric field and separate into two distinct peaks. researchgate.net
Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are often used to enhance separation selectivity. The method can be optimized by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage to achieve baseline resolution of the enantiomers. Chiral CE offers the advantages of high separation efficiency, short analysis times, and minimal consumption of both sample and chiral selector.
Mechanistic Elucidation of Biological Activities of Phenylethyl Isothiocyanate Peitc in Pre Clinical Models
Anticancer Mechanisms in Cellular and Animal Models
PEITC's anticancer activity stems from its ability to modulate a wide array of signaling pathways and cellular processes. nih.govspandidos-publications.com These include the induction of programmed cell death, halting the cell cycle, and altering the metabolism of carcinogens.
A key strategy by which PEITC combats cancer is by triggering programmed cell death in malignant cells through several distinct but sometimes interconnected pathways.
PEITC is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govresearchgate.net This process is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular damage and initiates the apoptotic cascade. frontiersin.orgnih.gov Studies have shown that PEITC treatment increases intracellular ROS levels in a dose-dependent manner in cancer cells. frontiersin.org
The apoptotic process induced by PEITC involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, PEITC can cause disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.goviiarjournals.org This, in turn, activates a cascade of cysteine proteases known as caspases.
Specifically, PEITC has been shown to activate caspase-9, the initiator caspase in the intrinsic pathway, and caspase-8, the initiator caspase in the extrinsic pathway. frontiersin.orgiiarjournals.orgnih.gov Both pathways converge on the activation of executioner caspases, most notably caspase-3. researchgate.netfrontiersin.orgiiarjournals.orgnih.gov The activation of caspase-3 is a central event in apoptosis, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. iiarjournals.org One of the key substrates of activated caspase-3 is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov Cleavage of PARP by caspase-3 is a hallmark of apoptosis and serves to prevent DNA repair, thus ensuring the final demise of the cell. nih.govnih.gov
The activation of the caspase cascade and subsequent PARP cleavage have been observed in various cancer cell types treated with PEITC, including cervical, oral, prostate, and ovarian cancer cells. frontiersin.orgnih.goviiarjournals.orgnih.gov For instance, in human prostate cancer DU 145 cells, PEITC was found to promote the activities of caspase-3, -8, and -9 in a time-dependent manner. iiarjournals.org Similarly, in cervical cancer cells, PEITC treatment resulted in a significant, dose-dependent increase in the activities of caspase-3, -8, and -9. frontiersin.org
| Cell Line | PEITC Concentration | Duration of Treatment | Observed Effects | Reference |
| CaSki (Cervical Cancer) | 20, 25, 30 µM | 24 h | Increased activity of caspase-3, -8, and -9. | frontiersin.org |
| DU 145 (Prostate Cancer) | 10 µM | 24-72 h | Time-dependent promotion of caspase-3, -8, and -9 activities. | iiarjournals.org |
| OVCAR-3 (Ovarian Cancer) | IC50 = 23.2 µM | Not specified | Activation of caspase-3 and -9. | nih.gov |
| Oral Squamous Carcinoma Cells (OC2, SCC4, SCC25) | Not specified | Not specified | Activation of caspase 3 and PARP cleavage. | nih.gov |
In addition to apoptosis, PEITC can induce another form of programmed cell death known as ferroptosis. Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides to lethal levels. frontiersin.org A critical mechanism by which PEITC triggers ferroptosis is through the depletion of intracellular glutathione (B108866) (GSH). nih.govnih.govnih.gov
GSH is a major cellular antioxidant that plays a crucial role in detoxifying reactive oxygen species and is a necessary cofactor for the enzyme glutathione peroxidase 4 (GPX4). frontiersin.org GPX4 is the key enzyme that reduces lipid hydroperoxides, thereby protecting cells from ferroptosis. frontiersin.org PEITC, being a reactive electrophile, readily conjugates with GSH, leading to its depletion. nih.govplos.org This depletion of the cellular GSH pool has two major consequences that promote ferroptosis:
Increased Oxidative Stress: The reduction in GSH levels compromises the cell's antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS). nih.govnih.gov This elevated ROS can directly damage cellular components, including lipids, leading to lipid peroxidation.
Inhibition of GPX4 Activity: The depletion of GSH directly impairs the function of GPX4, as it is a required substrate. frontiersin.org With reduced GPX4 activity, the cell's ability to repair lipid peroxides is severely hampered, leading to their accumulation and the initiation of ferroptosis.
Studies in various cancer models, including leukemia and osteosarcoma, have demonstrated that PEITC causes a rapid and significant depletion of both cellular and mitochondrial GSH. nih.govnih.govresearchgate.net This depletion is a key early event that contributes to the potent anticancer activity of PEITC. nih.govdocumentsdelivered.com The subsequent increase in ROS and lipid peroxidation, coupled with altered iron metabolism, culminates in ferroptotic cell death. nih.govnih.govsemanticscholar.org
| Cell Line/Model | Key Findings | Reference |
| Human Leukemia Cells | Rapid depletion of mitochondrial GSH, elevation of ROS, and disruption of mitochondrial electron transport. | nih.govresearchgate.netdocumentsdelivered.com |
| K7M2 Murine Osteosarcoma Cells | Depletion of GSH, generation of ROS, altered iron metabolism, and induction of ferroptosis, apoptosis, and autophagy. | nih.gov |
| Human Osteosarcoma Cells | Reduced cell viability, GSH depletion, increased labile iron, ROS generation, lipid peroxidation, and induction of ferroptosis, apoptosis, and autophagy. | nih.govsemanticscholar.org |
| Oral Squamous Carcinoma Cells | Induction of ROS production, GSH depletion, and DNA damage. | nih.gov |
Autophagy is a cellular self-digestion process that can have a dual role in cancer, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the nature of the stimulus. youtube.comyoutube.com PEITC has been shown to modulate autophagy in cancer cells, and its effect can be complex. nih.govnih.gov
In some cancer cell lines, such as prostate and osteosarcoma cells, PEITC induces autophagic cell death. nih.govnih.govnih.gov This is characterized by the formation of autophagosomes, which are double-membraned vesicles that engulf cellular components for degradation. nih.govaacrjournals.org Studies have shown that PEITC treatment leads to the appearance of membranous vacuoles and the recruitment of microtubule-associated protein 1 light chain 3 (LC3) to autophagosomes, a hallmark of autophagy. aacrjournals.orgnih.gov
The induction of autophagy by PEITC can be mediated through the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy. nih.govnih.gov In K7M2 osteosarcoma cells, PEITC was found to inhibit the phosphorylation of mTOR and its downstream target, Stat3, leading to the stimulation of autophagy. nih.gov
However, in other contexts, autophagy induced by PEITC may play a cytoprotective role, where inhibiting autophagy can enhance the anticancer effects of PEITC. nih.gov This suggests that the role of autophagy in PEITC-mediated cell death is cell-type specific and requires further investigation to be fully understood. nih.gov
| Cell Line | PEITC Effect on Autophagy | Molecular Mechanism | Reference |
| K7M2 Murine Osteosarcoma Cells | Induction of autophagy | Inhibition of mTOR/Stat3 pathway | nih.gov |
| Human Prostate Cancer Cells (LNCaP and PC-3) | Induction of autophagic cell death | Suppression of Akt and mTOR phosphorylation, Atg5-dependent | aacrjournals.orgnih.gov |
| Human Osteosarcoma Cells | Induction of autophagy | Not fully elucidated | nih.govsemanticscholar.org |
In addition to inducing cell death, PEITC can halt the proliferation of cancer cells by causing cell cycle arrest, primarily at the G2/M phase. spandidos-publications.comnih.govnih.govoncotarget.com This prevents the cells from dividing and progressing through the cell cycle. The mechanism of PEITC-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins.
The progression through the cell cycle is controlled by a family of protein kinases called cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, the cyclins. mdpi.com The activity of CDK-cyclin complexes is tightly regulated by CDK inhibitors (CKIs), such as p21. nih.gov
PEITC has been shown to induce G2/M arrest by affecting the levels and activity of several key regulators:
Downregulation of Cyclin B1 and CDK1 (Cdc2): The Cyclin B1/CDK1 complex is essential for the entry into and progression through mitosis. mdpi.com PEITC treatment has been found to decrease the expression of both Cyclin B1 and CDK1, thereby preventing the formation of the active complex and causing cells to accumulate at the G2/M checkpoint. nih.govfrontiersin.org
Inhibition of Cdc25C: Cdc25C is a phosphatase that activates the Cyclin B1/CDK1 complex by removing inhibitory phosphates. frontiersin.org PEITC can lead to the inhibition of Cdc25C, further contributing to the inactivation of CDK1 and G2/M arrest. nih.goviiarjournals.org
Upregulation of p21: The CKI p21 can inhibit the activity of various CDK-cyclin complexes, including those required for the G2/M transition. nih.gov In some cancer cell lines, PEITC has been shown to increase the expression of p21, which then contributes to cell cycle arrest. nih.gov This can occur through both p53-dependent and p53-independent mechanisms. nih.gov
The induction of G2/M phase arrest by PEITC has been observed in various cancer types, including oral, osteosarcoma, and prostate cancers. nih.goviiarjournals.orgnih.gov For instance, in oral squamous cell carcinoma cells, PEITC treatment resulted in G2/M phase arrest by inhibiting Cdc25C, Cdc2, and cyclin B1, while increasing the expression of p21. nih.gov Similarly, in human osteosarcoma cells, PEITC caused G2/M cell cycle arrest. nih.govsemanticscholar.org In some cases, PEITC has also been reported to induce S-phase arrest. peerj.com
| Cell Line/Model | Phase of Cell Cycle Arrest | Key Molecular Targets | Reference |
| Oral Squamous Carcinoma Cells (OC2, SCC4, SCC25) | G2/M | Inhibition of Cdc25C, Cdc2, and Cyclin B1; Increased expression of p21 and Bax. | nih.gov |
| Human Osteosarcoma Cells (MNNG/HOS, U-2 OS, MG-63, 143B) | G2/M | Not fully elucidated in this study. | nih.govsemanticscholar.org |
| Human Prostate Cancer DU 145 Cells | G2/M | Increase of p53 and WEE1; Reduced level of CDC25C. | iiarjournals.org |
| Hep-2 Laryngeal Cancer Cells | G2/M | Alterations in Cyclin B, CDK4, and CDK6. | spandidos-publications.com |
| Huh7.5.1 Hepatocellular Carcinoma Cells | S phase | Not specified. | peerj.com |
A significant aspect of PEITC's chemopreventive activity lies in its ability to modulate the activity of enzymes involved in the metabolism of carcinogens. nih.govaacrjournals.org This modulation generally involves the inhibition of Phase I enzymes, which are often responsible for activating pro-carcinogens into their ultimate carcinogenic forms, and the induction of Phase II enzymes, which are involved in the detoxification and elimination of carcinogens. aacrjournals.org
Inhibition of Phase I Enzymes: PEITC can suppress the activity of cytochrome P450 (CYP) enzymes, a major family of Phase I enzymes. nih.gov Specifically, PEITC has been shown to inhibit CYP1A1, CYP1A2, and CYP3A4, which are involved in the bioactivation of various carcinogens, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic amines found in tobacco smoke and cooked meat. nih.gov By inhibiting these enzymes, PEITC can reduce the formation of DNA-damaging metabolites, thereby preventing the initiation of cancer. nih.gov Studies using human liver slices have confirmed that PEITC can suppress the activity of these CYP enzymes at concentrations achievable through dietary intake. nih.gov
Induction of Phase II Enzymes: PEITC is a potent inducer of Phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and quinone reductase. aacrjournals.org The induction of these enzymes is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govscilit.come-century.us
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. nih.gov PEITC can react with cysteine residues on Keap1, leading to the release and translocation of Nrf2 to the nucleus. nih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various genes, leading to the increased expression of Phase II and antioxidant enzymes. researchgate.net This enhanced detoxification capacity helps to protect cells from carcinogenic insults.
Interestingly, while PEITC induces GSTs, it can also directly inhibit their activity through covalent modification, suggesting a complex interplay in its metabolic effects. plos.org Furthermore, the genetic makeup of an individual, particularly polymorphisms in GST genes, can influence the effectiveness of PEITC. nih.govaacrjournals.org
| Enzyme Family | Specific Enzymes Modulated by PEITC | Effect of PEITC | Consequence | Reference |
| Phase I (Cytochrome P450) | CYP1A1, CYP1A2, CYP3A4 | Inhibition | Decreased bioactivation of pro-carcinogens | nih.gov |
| Phase II (Detoxification) | Glutathione S-transferases (GSTs), Quinone Reductase | Induction (via Nrf2 pathway) | Increased detoxification and elimination of carcinogens | aacrjournals.orgnih.gove-century.us |
Oxidative Stress Management and Reactive Oxygen Species (ROS) Generation
PEITC exhibits a dual role in the context of oxidative stress. It can induce the generation of reactive oxygen species (ROS) while also activating cellular antioxidant defense mechanisms. nih.govnih.gov ROS are chemically reactive species containing oxygen, and their overproduction can lead to cellular damage through processes like lipid peroxidation. youtube.comyoutube.com
In porcine kidney cells (PK-15), treatment with PEITC led to a dose-dependent increase in ROS levels and malondialdehyde (a marker of lipid peroxidation), alongside a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase. nih.gov This suggests that PEITC can induce oxidative stress. nih.gov
A key mechanism by which PEITC induces oxidative stress is through the depletion of intracellular glutathione (GSH). nih.govnih.gov GSH is a major intracellular antioxidant that plays a crucial role in protecting cells from oxidative damage. nih.gov PEITC readily reacts with the sulfhydryl group of GSH, forming a conjugate that is then exported from the cell. nih.gov This process leads to a reduction in the intracellular pool of GSH, thereby increasing the cell's susceptibility to oxidative damage. nih.govresearchgate.netdocumentsdelivered.com Studies have shown that PEITC treatment can lead to rapid depletion of mitochondrial GSH. documentsdelivered.com
In response to the initial oxidative insult caused by PEITC, cells can activate a protective mechanism mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govmdpi.com Nrf2 is a key regulator of the expression of numerous antioxidant and detoxification genes. nih.govnih.gov Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1. nih.gov However, electrophilic compounds like PEITC can modify cysteine residues in Keap1, leading to the release and activation of Nrf2. nih.gov
Once activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription. nih.govdongguk.edu These target genes include those encoding for NQO1, GSTs, and other antioxidant enzymes. nih.gov This Nrf2-mediated response helps to restore redox homeostasis and protect the cell from further damage. nih.govmdpi.comnih.gov Studies have demonstrated that PEITC treatment leads to the nuclear accumulation of Nrf2 and increased activity of antioxidant enzymes. nih.gov The anti-inflammatory effects of PEITC have also been shown to be dependent on Nrf2 activation. nih.govbohrium.com
Modulation of Key Intracellular Signaling Pathways
PEITC can influence various intracellular signaling pathways that are critical for cell fate decisions, including proliferation, apoptosis, and survival.
PEITC is a potent activator of the c-Jun N-terminal kinase 1 (JNK1) signaling pathway. nih.gov JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating gene expression in response to various cellular stresses. nih.gov Treatment of cells with PEITC leads to a strong and sustained activation of JNK1 in a dose- and time-dependent manner. nih.gov
The activation of JNK1 by PEITC appears to be a crucial event in the cellular response to this compound. It has been implicated in the regulation of Phase II detoxifying enzyme gene expression. nih.gov Furthermore, JNK1 activation is involved in PEITC-induced apoptosis in various cancer cell lines. nih.govcapes.gov.brresearchwithrutgers.com Interestingly, PEITC activates JNK not by directly activating its upstream kinases, but by suppressing the activity of JNK phosphatases, which are responsible for dephosphorylating and inactivating JNK. nih.gov The activation of JNK1 by PEITC is also linked to the activation of the Nrf2 pathway, with JNK1 potentially acting as an upstream activator of Nrf2. dongguk.edu Both the ERK and JNK signaling pathways are important for the transcriptional activity of AP-1, which is induced by PEITC. oup.com
PI3K/MAPK Signaling Pathway Alterations
PEITC has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell proliferation, survival, and growth. nih.govnih.gov Studies on human hepatocellular carcinoma Huh7.5.1 cells revealed that PEITC can activate the MAPK, PI3K-Akt, and p53 signaling pathways. nih.govresearchgate.net This activation is linked to the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of oxidative stress, cell cycle arrest, and apoptosis. nih.gov
In human colon adenocarcinoma Caco-2 cells, PEITC, along with other isothiocyanates, was found to activate extracellular signal-regulated kinases (ERK1/2) and Akt. uea.ac.uk The use of specific inhibitors for these pathways, PD98059 (for MEK/ERK) and LY294002 (for PI3K/Akt), demonstrated that the G2/M cell cycle arrest and apoptosis induced by isothiocyanates are regulated by the activation of these two kinases. uea.ac.uk Furthermore, in human glioblastoma GBM 8401 cells, PEITC treatment led to a time-dependent decrease in the protein levels of phosphorylated ERK1/2. nih.gov These findings underscore the intricate role of PEITC in manipulating these critical signaling cascades to exert its anti-cancer effects.
Table 1: Effect of PEITC on PI3K/MAPK Signaling Pathway Components
| Cell Line | PEITC Effect | Pathway Component | Outcome | Reference |
| Huh7.5.1 (Hepatocellular Carcinoma) | Activation | MAPK, PI3K-Akt | Inhibition of proliferation, migration, and invasion; induction of apoptosis | nih.govresearchgate.net |
| Caco-2 (Colon Adenocarcinoma) | Activation | ERK1/2, Akt | G2/M cell cycle arrest, apoptosis | uea.ac.uk |
| GBM 8401 (Glioblastoma) | Decreased Phosphorylation | ERK1/2 | Inhibition of cell proliferation and survival | nih.gov |
VEGF/VEGF Receptor 2 Expression Regulation and Akt Inactivation
A key aspect of PEITC's anti-cancer activity is its ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.govaacrjournals.orgissuu.com This is achieved, in part, through the regulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that PEITC treatment suppresses VEGF secretion and down-regulates the protein levels of VEGFR2. nih.govaacrjournals.orgissuu.com This leads to the inactivation of the pro-survival serine-threonine kinase Akt, a downstream effector of VEGFR2 signaling. nih.govaacrjournals.orgissuu.com
The inactivation of Akt by PEITC has also been observed in PC-3 human prostate cancer cells, correlating with reduced cell migration and suppression of VEGF secretion. nih.gov The critical role of Akt inactivation in PEITC's anti-migratory effect was further highlighted by the observation that ectopic expression of constitutively active Akt significantly attenuated this effect. nih.gov Moreover, PEITC has been shown to be an effective inhibitor of the Hypoxia-Inducible Factor (HIF), a transcription factor that plays a crucial role in the expression of pro-angiogenic factors, including VEGF-A. nih.gov PEITC interferes with the accumulation of HIF1α protein and the induction of its target genes. nih.gov
Table 2: PEITC's Impact on VEGF/VEGFR2 Signaling and Akt Activity
| Cell/Assay Model | PEITC Effect | Molecular Target | Consequence | Reference |
| HUVECs (in vitro) | Suppression of secretion, Down-regulation of protein levels | VEGF, VEGFR2 | Inhibition of angiogenesis, Inactivation of Akt | nih.govaacrjournals.orgissuu.com |
| PC-3 Cells (in vitro) | Inactivation, Suppression of secretion | Akt, VEGF | Reduced cell migration | nih.gov |
| HIF-dependent reporter construct | Inhibition of activation | Hypoxia Inducible Factor (HIF) | Decreased expression of pro-angiogenic factors | nih.gov |
| HepG2 (Hepatocellular Carcinoma) | Reduced secretion | VEGF | Reduced metastatic potential | mdpi.com |
NF-κB Pathway Engagement
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, cell proliferation, and survival, and its dysregulation is often implicated in cancer. nih.govmdpi.com PEITC has been demonstrated to engage and inhibit the NF-κB pathway in various cancer cell models. In human glioblastoma GBM 8401 cells, PEITC treatment decreased the protein levels of key components of the NF-κB pathway, including phosphorylated p65 (at Ser276 and Ser529), total p65, phosphorylated IKKα/β, and phosphorylated IκBα. nih.gov This inhibition of the NF-κB pathway is believed to contribute to the suppression of proinflammatory cytokines and the aggressive nature of glioblastoma. nih.gov
Similarly, in PC-3 human prostate cancer cells, PEITC has been shown to inhibit the transcriptional activity of NF-κB and suppress the expression of NF-κB-regulated genes, including VEGF. aacrjournals.org By preventing the activation of NF-κB, PEITC can inhibit cell proliferation and differentiation while promoting apoptosis, thereby contributing to cancer prevention. mdpi.com
Inhibition of Angiogenesis (In Vitro and Ex Vivo Models)
PEITC demonstrates potent anti-angiogenic properties in both in vitro and ex vivo settings. nih.govaacrjournals.orgissuu.com In vitro, PEITC significantly inhibits key steps of angiogenesis, including the survival, migration, and capillary-like tube formation of HUVECs, at pharmacologically achievable concentrations. nih.govaacrjournals.orgissuu.com The compound also reduces the migration of PC-3 prostate cancer cells, an effect linked to the suppression of pro-angiogenic growth factors. nih.gov
Crucially, the anti-angiogenic potential of PEITC has been confirmed in ex vivo models. The chicken egg chorioallantoic membrane (CAM) assay, a widely used model to study angiogenesis, revealed that PEITC treatment effectively inhibits neovascularization. nih.govaacrjournals.org These findings strongly suggest that the inhibition of angiogenesis is a significant mechanism underlying the cancer chemopreventive effects of PEITC. nih.gov
Table 3: Summary of PEITC's Anti-Angiogenic Effects
| Model | Assay | PEITC Effect | Reference |
| In Vitro (HUVECs) | Survival Assay | Decreased cell survival | nih.govaacrjournals.orgissuu.com |
| In Vitro (HUVECs) | Tube Formation Assay | Inhibition of capillary-like structure formation | nih.govaacrjournals.orgissuu.com |
| In Vitro (HUVECs) | Migration Assay | Inhibition of cell migration | nih.govaacrjournals.orgissuu.com |
| Ex Vivo | Chicken Egg Chorioallantoic Membrane (CAM) Assay | Inhibition of neovascularization | nih.govaacrjournals.org |
Targeting of Proteasomal Cysteine Deubiquitinases (e.g., USP14, UCHL5)
The ubiquitin-proteasome system is essential for protein degradation and maintaining cellular homeostasis. Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, thereby regulating their stability and function. PEITC has been identified as an inhibitor of certain proteasomal cysteine deubiquitinases, representing another facet of its anti-cancer mechanism. nih.govnih.gov
Computational docking and biochemical assays have shown that PEITC can interact with and inhibit the catalytic activity of USP14 and UCHL5, two deubiquitinases associated with the 19S proteasome. nih.govnih.gov The inhibition of these DUBs by PEITC leads to an accumulation of ubiquitinated proteins, which is associated with the induction of apoptosis, inhibition of cell proliferation, and suppression of cell invasion in human breast and prostate cancer cell models. nih.govnih.gov Interestingly, the inhibition of USP14 and UCHL5 activity by PEITC also resulted in increased protein levels of these DUBs, suggesting a feedback mechanism. nih.govnih.gov Further research has identified additional DUBs targeted by PEITC, including USP1, which is involved in DNA damage repair. oncotarget.combrandeis.edu
Antimicrobial and Bactericidal Mechanisms (In Vitro Studies)
Beyond its anti-cancer properties, PEITC exhibits antimicrobial and bactericidal activities against various pathogens in in vitro settings. mdpi.comnih.gov Studies on Staphylococcus aureus have shown that PEITC has a minimum inhibitory concentration (MIC) of 1 mmol/L. mdpi.com Its antibacterial effect is attributed to the disruption of cell membrane integrity and a decrease in total adenosine (B11128) triphosphate (ATP) production. mdpi.com PEITC also induces intracellular reactive oxygen species (ROS) and can destroy mature S. aureus biofilms. mdpi.com
The antimicrobial action of PEITC is further supported by its ability to downregulate genes in S. aureus that are crucial for adhesion and biofilm formation, such as agrB, agrD, isdA, ebh, luxS, fnbA, and icaR. mdpi.com PEITC has also been reported to inhibit the growth of other harmful gastrointestinal bacteria like Clostridium difficile and Clostridium perfringens. nih.gov The bactericidal mechanism against some pathogens is thought to involve disruption of the plasma membrane, dysregulation of enzymatic machinery, and ultimately, cell death. nih.gov
Table 4: Antimicrobial and Bactericidal Effects of PEITC (In Vitro)
| Pathogen | PEITC Effect | Mechanism | Reference |
| Staphylococcus aureus | Inhibition of adhesion and biofilm formation | Disruption of cell membrane, decreased ATP, increased ROS, gene downregulation | mdpi.com |
| Clostridium difficile | Inhibition of growth | - | nih.gov |
| Clostridium perfringens | Inhibition of growth | - | nih.gov |
| General Bacterial Pathogens | Bactericidal | Disruption of plasma membrane, enzymatic dysregulation, cell death | nih.gov |
Inhibition of Bacterial Adhesion and Biofilm Formation
PEITC has demonstrated significant efficacy in preventing bacterial adhesion and the subsequent formation of biofilms, which are critical virulence factors for many pathogenic bacteria.
In studies involving Staphylococcus aureus, PEITC has been shown to effectively inhibit both the initial attachment of bacteria and the integrity of mature biofilms. mdpi.com Adhesion tests revealed that PEITC at a concentration of 0.5 mmol/L reduced the adhesion of S. aureus to NCM460 cells by 44.51%. mdpi.com Furthermore, PEITC treatment can disrupt established biofilms. Research indicates that PEITC not only hinders biofilm formation but also destroyed 86.4% of a mature S. aureus biofilm within 24 hours. mdpi.com The destructive capability of PEITC on mature biofilms increases with concentration, peaking at 24 hours of treatment. mdpi.com
The antibiofilm activity of PEITC is not limited to Gram-positive bacteria. Studies on Pseudomonas aeruginosa, a Gram-negative pathogen, have also shown that PEITC can significantly inhibit biofilm formation, even at concentrations below the minimum inhibitory concentration (MIC). nih.gov
Table 1: Effect of PEITC on Staphylococcus aureus Adhesion and Biofilm
| Activity | Organism | Key Finding | Reference |
|---|---|---|---|
| Inhibition of Adhesion | S. aureus | 44.51% reduction in adhesion to NCM460 cells with 0.5 mmol/L PEITC. | mdpi.com |
| Destruction of Mature Biofilm | S. aureus | 86.4% destruction of mature biofilm after 24 hours of treatment. | mdpi.com |
| Inhibition of Biofilm Formation | S. aureus | 80.90% inhibition of biofilm formation at 12 hours with 1 mmol/L PEITC. | mdpi.com |
Effects on Bacterial Cellular Integrity and Metabolism (e.g., ATP Synthesis, ROS Generation)
The antimicrobial effects of PEITC are underpinned by its ability to disrupt fundamental bacterial cellular processes. A primary mechanism is the compromising of cell membrane integrity. mdpi.commdpi.com This disruption leads to the loss of cellular contents and ultimately, cell death. mdpi.com
PEITC also interferes with bacterial energy metabolism. In S. aureus, treatment with PEITC resulted in a decrease in total adenosine triphosphate (ATP) production after 1 and 4 hours. mdpi.com Similarly, studies in human prostate cancer cells have shown that PEITC can lower steady-state levels of ATP by suppressing oxidative phosphorylation (OXPHOS). nih.gov
Furthermore, PEITC induces oxidative stress in bacterial cells through the generation of reactive oxygen species (ROS). Treatment of S. aureus with 0.5 mmol/L PEITC led to a 26.39% increase in intracellular ROS levels compared to the control group. mdpi.com This surge in ROS can cause widespread damage to cellular components. The generation of ROS is a recurring mechanism of PEITC activity, as it has also been observed to induce apoptosis in cancer cells through this pathway. nih.govnih.gov
Table 2: Effects of PEITC on Bacterial Cellular Functions
| Cellular Target | Effect | Organism/Cell Type | Reference |
|---|---|---|---|
| Cell Membrane | Disruption of integrity | S. aureus | mdpi.commdpi.com |
| ATP Synthesis | Decreased total ATP production | S. aureus | mdpi.com |
| ROS Generation | 26.39% increase in intracellular ROS | S. aureus | mdpi.com |
Influence on Gene Expression Related to Pathogen Virulence
PEITC can modulate the expression of genes that are crucial for bacterial pathogenicity. In S. aureus, PEITC has been found to significantly downregulate the expression of genes related to adhesion, biofilm formation, and virulence regulation by 31.26% to 97.04%. mdpi.com
Key genes affected include those within the accessory gene regulator (Agr) system, such as agrB and agrD, which control a wide array of virulence factors. mdpi.com Other downregulated genes include isdA (iron-regulated surface determinant), fnbA (fibronectin-binding protein A), ebh (extracellular matrix binding protein), icaR (biofilm formation regulator), and luxS (quorum sensing). mdpi.com
In enterohemorrhagic Escherichia coli (EHEC), PEITC has a different but equally effective mechanism. It induces the stringent response, a bacterial stress response, by causing a massive production of the global regulator guanosine (B1672433) tetraphosphate (B8577671) (ppGpp). nih.gov High levels of ppGpp act as a negative regulator of EHEC virulence, impairing the development of Shiga toxin-converting phages and thus inhibiting the production of the toxin. nih.gov
Table 3: Influence of PEITC on S. aureus Virulence Gene Expression
| Gene | Function | Effect of PEITC | Reference |
|---|---|---|---|
| agrB, agrD | Regulation of virulence factors | Significant downregulation | mdpi.com |
| isdA | Iron acquisition, adhesion | Significant downregulation | mdpi.com |
| fnbA | Adhesion to host cells | Significant downregulation | mdpi.com |
| ebh | Extracellular matrix binding | Significant downregulation | mdpi.com |
| icaR | Biofilm formation | Significant downregulation | mdpi.com |
| luxS | Quorum sensing | Significant downregulation | mdpi.com |
Anti-inflammatory Mechanisms
PEITC possesses potent anti-inflammatory properties, which it exerts through the modulation of key inflammatory signaling pathways. nih.gov One of the primary mechanisms is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, and its inhibition by PEITC leads to a broad anti-inflammatory effect. nih.gov
In mast cells, PEITC has been shown to inhibit inflammatory reactions through two distinct pathways involving caspase-1. elsevierpure.com First, it inhibits the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) by inhibiting the caspase-1/receptor-interacting protein 2 complex, which in turn regulates the NF-κB pathway. elsevierpure.com Second, PEITC directly inhibits the proteolytic activity of caspase-1, which is necessary for the maturation and release of another key pro-inflammatory cytokine, Interleukin-1β (IL-1β). elsevierpure.com This dual action on the caspase-1 pathway allows PEITC to effectively control the expression and production of IL-6 and IL-1β. elsevierpure.com
Hepatoprotective Mechanisms (e.g., Inhibition of Pyroptosis Pathway)
PEITC demonstrates significant protective effects on the liver, particularly in the context of drug-induced liver injury (DILI). frontiersin.orgnih.gov This hepatoprotective activity is mechanistically linked to the inhibition of pyroptosis, a highly inflammatory form of programmed cell death. frontiersin.orgnih.gov
The central pathway targeted by PEITC is the NLRP3 inflammasome pathway. In models of liver injury, PEITC treatment effectively reverses the upregulation of the NLRP3 inflammasome, caspase-1 cleavage, and the cleavage of Gasdermin D (GSDMD), the executioner protein of pyroptosis. frontiersin.orgnih.gov By inhibiting the oligomerization of NLRP3 and subsequent activation of caspase-1, PEITC prevents the cleavage of GSDMD into its active N-terminal fragment (GSDMD-N). nih.gov This active fragment would otherwise form pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines like IL-1β. frontiersin.orgnih.gov
Further studies have revealed that PEITC can directly interact with GSDMD, covalently modifying cysteine 191 of the protein. nih.govresearchgate.net This direct binding inhibits GSDMD function, thereby blocking the final step of the pyroptotic cell death pathway and alleviating inflammatory liver damage. nih.govresearchgate.net
Table 4: PEITC's Role in Inhibiting the Hepatocyte Pyroptosis Pathway
| Protein Target | Function in Pyroptosis | Effect of PEITC | Reference |
|---|---|---|---|
| NLRP3 | Inflammasome sensor; activates caspase-1 | Inhibits expression and upregulation | frontiersin.orgnih.govnih.gov |
| Caspase-1 | Cleaves GSDMD and pro-IL-1β | Inhibits cleavage/activation | frontiersin.orgnih.govnih.gov |
| GSDMD | Forms pores in the cell membrane | Inhibits cleavage; directly binds and inhibits protein | frontiersin.orgnih.govresearchgate.net |
| IL-1β | Pro-inflammatory cytokine | Downregulates expression and release | frontiersin.orgnih.gov |
Neuroendocrine Pathway Modulation (e.g., Leptin Signaling Activation via PTP1B Inhibition)
PEITC has been shown to modulate neuroendocrine pathways related to energy balance and appetite. A key mechanism is the activation of leptin signaling through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). plos.orgnih.gov
Leptin is a hormone that reduces food intake by acting on hypothalamic receptors (Ob-Rb) and activating the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. plos.orgnih.gov PTP1B acts as a negative regulator of this pathway by dephosphorylating and thus inactivating JAK2. plos.orgnih.gov An increased activity of PTP1B is implicated in the development of obesity. plos.org
Research has revealed that PEITC is a potent inhibitor of PTP1B. plos.orgnih.gov It inhibits the enzyme by binding to its reactive cysteinyl thiol group. plos.orgnih.gov By inhibiting PTP1B in neuronal cells, PEITC causes the ligand-independent phosphorylation and activation of Ob-Rb, JAK2, and STAT3. plos.orgnih.gov This activation of the leptin signaling cascade leads to the nuclear accumulation of phosphorylated STAT3, which in turn enhances the expression of anorexigenic (appetite-suppressing) genes and suppresses orexigenic (appetite-stimulating) genes. plos.orgnih.gov Studies in mice have confirmed that oral administration of PEITC stimulates hypothalamic leptin signaling and significantly reduces food intake. plos.orgnih.gov
Table 5: Modulation of the Leptin Signaling Pathway by PEITC
| Target/Molecule | Role in Leptin Signaling | Effect of PEITC | Reference |
|---|---|---|---|
| PTP1B | Negative regulator; dephosphorylates JAK2 | Potent inhibition | plos.orgnih.gov |
| Ob-Rb | Leptin receptor | Induces phosphorylation (activation) | plos.orgnih.gov |
| JAK2 | Kinase; phosphorylates STAT3 | Induces phosphorylation (activation) | plos.orgnih.govnih.gov |
| STAT3 | Transcription factor | Induces phosphorylation and nuclear accumulation | plos.orgnih.govnih.gov |
| Food Intake | Behavioral outcome | Significant reduction | plos.orgnih.gov |
Structure Activity Relationship Sar Studies of Phenylethyl Isothiocyanate Peitc and Analogues
Influence of Alkyl Chain Length and Phenyl Substitution on Bioactivity
Alkyl Chain Length:
The length of the alkyl chain separating the phenyl ring from the isothiocyanate group is a critical determinant of the biological activity of arylalkyl isothiocyanates. Research demonstrates a clear trend where increasing the chain length enhances the compound's inhibitory effects on carcinogenesis.
A pivotal study on the inhibition of lung neoplasia induced by the tobacco-specific nitrosamine (B1359907) NNK in mice provides compelling evidence for this relationship. In this research, a series of arylalkyl isothiocyanates with varying alkyl chain lengths were tested. While phenethyl isothiocyanate (PEITC), which has a two-carbon chain, produced a significant 64% reduction in lung tumor multiplicity, its analogues with longer chains were markedly more effective. Both 3-phenylpropyl isothiocyanate (PPITC) (a three-carbon chain) and 4-phenylbutyl isothiocyanate (PBITC) (a four-carbon chain) decreased tumor multiplicity by an exceptional 96%.
Further studies have corroborated these findings, showing that in the context of inhibiting NNK oxidation, PEITC is generally more potent than benzyl (B1604629) isothiocyanate (BITC), which has a shorter one-carbon chain, but less potent than PBITC and 6-phenylhexyl isothiocyanate (PHITC), which have four- and six-carbon chains, respectively. This demonstrates a consistent pattern of increasing bioactivity with an extended alkyl chain.
Interactive Data Table: Effect of Alkyl Chain Length on Bioactivity
| Compound | Alkyl Chain Length | Bioactivity (Inhibition of Lung Tumor Multiplicity) |
| Benzyl isothiocyanate (BITC) | 1 Carbon | No significant effect |
| Phenethyl isothiocyanate (PEITC) | 2 Carbons | 64% reduction |
| 3-Phenylpropyl isothiocyanate (PPITC) | 3 Carbons | 96% reduction |
| 4-Phenylbutyl isothiocyanate (PBITC) | 4 Carbons | 96% reduction |
Phenyl Substitution:
Impact of Chiral Configuration on Biological Efficacy
The compound (+)-1-Phenylethyl isothiocyanate possesses a chiral center at the first carbon of the ethyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: this compound and (-)-1-Phenylethyl isothiocyanate. In pharmacology, it is common for different enantiomers of a chiral molecule to exhibit distinct biological activities, potencies, and metabolic profiles.
However, a thorough review of the existing scientific literature reveals a significant gap in this area of research for phenylethyl isothiocyanate. Studies to date have generally utilized racemic PEITC (a mixture of both enantiomers) or have not specified the stereochemistry of the compound being investigated. No dedicated studies comparing the biological efficacy of the individual (+) and (-) enantiomers were identified. Consequently, it is not currently possible to determine from the available data whether the biological efficacy of phenylethyl isothiocyanate is stereospecific, or if one enantiomer is more potent than the other.
Correlation between Physicochemical Properties (e.g., Log P) and Biological Activity
The biological activity of a compound is not only dependent on its structural features but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. For PEITC and its analogues, a key property is lipophilicity, often quantified as the logarithm of the partition coefficient (Log P).
PEITC is characterized as a fairly lipophilic compound, with a reported Log P value of 3.47. This property is essential for its ability to cross cell membranes and interact with intracellular targets. The lipophilicity of a drug molecule is a critical factor in its bioavailability and its ability to penetrate cells to exert its effects.
The relationship between lipophilicity and bioactivity often follows a pattern where increasing Log P leads to enhanced activity, up to a certain point. For a series of somatostatin (B550006) analogues, for instance, the compound with the highest lipophilicity, as predicted by its Log P value, also demonstrated the most potent antiproliferative effect against tumor cell lines. This suggests that greater lipophilicity can lead to better membrane permeability and higher intracellular concentrations.
Role of Specific Functional Groups and Substituents on Target Interaction and Potency
The Isothiocyanate (-N=C=S) Group:
The isothiocyanate moiety is the cornerstone of PEITC's bioactivity. This functional group is highly electrophilic, meaning it readily reacts with nucleophiles such as the thiol groups found in the cysteine residues of proteins. This covalent binding is a primary mechanism through which PEITC modulates the function of target proteins. The essentiality of the -N=C=S group was demonstrated in a study where a structural analogue of PEITC lacking this functional group showed no affinity for the protein tubulin, a known target of isothiocyanates. This confirms that the isothiocyanate group is indispensable for the compound's interaction with key cellular targets.
The Phenethyl Side Chain:
While the isothiocyanate group provides the reactive "warhead," the side chain attached to it determines the molecule's specificity and potency. The phenethyl group of PEITC is hydrophobic, which influences how the molecule partitions into cellular membranes and interacts with binding pockets on target proteins.
The importance of the side chain is highlighted when comparing PEITC to other isothiocyanates like sulforaphane (B1684495) (SFN). PEITC, with its hydrophobic phenethyl group, exhibits stronger protein-binding properties compared to SFN, which possesses a more hydrophilic sulfinyl side chain. This difference in protein affinity has been correlated with PEITC's greater potency in inducing apoptosis in certain cancer cell lines.
Synthetic Substitutions:
The development of synthetic analogues has provided further insight into how different substituents can modulate bioactivity. The creation of isothiocyanate analogues containing phosphonate (B1237965) groups has been explored, with these synthetic compounds also demonstrating antiproliferative activity. This indicates that while the core isothiocyanate function is critical, modifications to the side chain with different chemical groups can be a viable strategy for developing novel and potentially more potent agents.
Computational and Theoretical Investigations of Phenylethyl Isothiocyanate Peitc
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool for predicting the properties of molecules due to its balance of accuracy and computational cost.
Molecular Geometry Optimization and Electronic Structure Analysis
A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional structure. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Theoretical studies on isothiocyanate derivatives have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to achieve optimized geometric parameters in the ground state. nih.govwu.ac.th For a molecule like PEITC, this analysis would reveal the precise spatial arrangement of the phenyl ring, the ethyl chain, and the isothiocyanate group. The electronic structure analysis provides information on how electrons are distributed within the molecule.
Interactive Table: Representative Optimized Geometric Parameters for Isothiocyanate Derivatives
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-N (in N=C=S) | ~1.20 Å |
| Bond Length | C=S (in N=C=S) | ~1.58 Å |
| Bond Angle | C-N-C | ~138° |
| Bond Angle | N=C=S | ~178° |
Note: These are representative values from DFT studies on related isothiocyanate compounds and may vary slightly for PEITC.
HOMO-LUMO Gap and Global Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. semanticscholar.orgwikipedia.org A smaller gap suggests that the molecule is more reactive. nih.gov Global chemical reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, can be derived from the HOMO and LUMO energies. semanticscholar.org
Interactive Table: Calculated Energy and Reactivity Descriptors for a Related Isothiocyanate
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 2.65 |
| Electronegativity (χ) | 3.85 |
Note: These values are illustrative and based on DFT calculations for related isothiocyanate compounds.
Electrostatic Potential Energy (ESP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) or Electrostatic Potential Energy (ESP) maps are valuable tools for visualizing the charge distribution of a molecule. drugbank.comnih.gov These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wu.ac.thnih.gov
For PEITC, the ESP map would show a high electron density around the sulfur and nitrogen atoms of the isothiocyanate group, indicating these are likely sites for electrophilic attack. The phenyl group would also exhibit a characteristic charge distribution. Understanding the charge distribution is crucial for predicting how the molecule will interact with biological targets. drugbank.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as PEITC) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
Computational docking studies have been performed on PEITC to investigate its interactions with various protein targets. For example, research has suggested that isothiocyanates can interact with the catalytic triads (cysteine, histidine, and aspartate residues) of proteasomal cysteine deubiquitinases like USP14 and UCHL5. The docking results help to visualize the specific binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Advanced Computational Modeling of Biological Processes
Beyond single-target docking, more advanced computational models are used to simulate the dynamic behavior of molecules in complex biological environments. Techniques like molecular dynamics (MD) simulations can model the movement of PEITC and its target protein over time, providing a more realistic picture of their interaction.
These advanced models can help to understand how PEITC affects larger biological processes. For example, computational studies can elucidate the mechanisms by which PEITC induces apoptosis or alters cell signaling pathways. While specific advanced computational models for (+)-1-phenylethyl isothiocyanate are not readily found, the methodologies developed for other bioactive compounds provide a framework for future research into its biological activities.
Metabolic Pathways and Pharmacokinetic Profiles of Phenylethyl Isothiocyanate Peitc in Animal Research Models
Glutathione (B108866) Conjugation and the Mercapturic Acid Pathway
Upon absorption, the primary metabolic route for PEITC involves its conjugation with endogenous glutathione (GSH). mdpi.com This reaction, catalyzed by glutathione S-transferases (GSTs), is a critical detoxification step. The electrophilic isothiocyanate group of PEITC readily reacts with the nucleophilic thiol group of glutathione, forming a PEITC-glutathione conjugate (PEITC-GSH). mdpi.comnih.gov This initial conjugation can lead to a depletion of intracellular GSH levels. mdpi.com
The resulting PEITC-GSH conjugate is not directly excreted but enters the mercapturic acid pathway for further processing. mdpi.comnih.gov This pathway involves a series of enzymatic steps. First, the glutamate (B1630785) and glycine (B1666218) residues are cleaved from the glutathione conjugate, leaving a cysteine conjugate. This is then acetylated by N-acetyltransferase to form the final mercapturic acid derivative, N-acetyl-S-(N-phenethylthiocarbamoyl)cysteine (PEITC-NAC). mdpi.comnih.gov This water-soluble metabolite is the primary form in which PEITC is excreted in the urine. nih.govresearchgate.net The detection of these mercapturic acid derivatives in urine serves as a biomarker for dietary isothiocyanate intake in both rats and humans. researchgate.net
Enzymatic Biotransformation and Clearance Mechanisms
The biotransformation of PEITC is a crucial determinant of its biological activity and clearance. The process involves both Phase I and Phase II metabolic enzymes. While conjugation with glutathione via glutathione S-transferases (GSTs) is the predominant Phase II pathway, Phase I enzymes, such as cytochrome P450 (CYP), can also be involved. mdpi.com Research indicates that PEITC can inhibit certain Phase I enzymes, which may alter the metabolism of other compounds. mdpi.comnih.gov
The primary clearance mechanism for PEITC is through the formation of its mercapturic acid metabolites, which are then actively secreted into the urine. researchgate.net Pharmacokinetic studies in rats have indicated that PEITC exhibits low clearance, which, combined with its high bioavailability, contributes to its systemic exposure following administration. nih.gov The efficiency of these enzymatic processes, particularly GST activity, can be influenced by genetic polymorphisms, which in turn affects the detoxification and clearance of PEITC. nih.gov
Absorption, Distribution, and Elimination Kinetics in Pre-Clinical Species
Studies in animal models have demonstrated that PEITC is highly bioavailable following oral administration. nih.gov It exhibits first-order linear absorption kinetics. mdpi.com In rats, the bioavailability of PEITC has been reported to be between 90% and 114% after a single dose. nih.gov This high level of absorption ensures that significant concentrations reach systemic circulation.
Once absorbed, PEITC exhibits a high degree of protein binding. mdpi.comnih.gov The compound's considerable hydrophobicity contributes to its interaction with plasma proteins and distribution into tissues. mdpi.com The elimination kinetics have been characterized, with a reported half-life (t1/2) of approximately 4.9 hours in human subjects after consuming watercress, a natural source of PEITC's precursor. nih.gov The time to reach the maximum plasma concentration (Tmax) was observed to be around 2.6 hours in the same study. nih.gov
| Pharmacokinetic Parameter | Reported Value (Species) | Source |
|---|---|---|
| Bioavailability | 90-114% (Rats) | nih.gov |
| Time to Peak Plasma Concentration (Tmax) | ~2.6 hours (Humans) | nih.gov |
| Elimination Half-life (t1/2) | ~4.9 hours (Humans) | nih.gov |
| Protein Binding | High | nih.gov |
| Clearance | Low | nih.gov |
Stability of PEITC in Biological Matrices and Research Formulations
The stability of PEITC presents a significant technological challenge due to its reactive and hydrophobic nature. mdpi.com As a hydrophobic and volatile compound, it is prone to degradation and volatilization. mdpi.comnih.gov Its stability in biological matrices such as plasma and tissue homogenates is a critical consideration for accurate pharmacokinetic and metabolic studies.
In research formulations, ensuring the stability of PEITC is essential for reliable experimental outcomes. Strategies have been explored to protect the compound from decomposition. For instance, PEITC has been stabilized in vegetable oils, which can protect non-polar isothiocyanates. mdpi.com Another promising approach to enhance stability and potentially increase bioavailability is micro/nanoencapsulation, using carriers like cyclodextrins and chitosan (B1678972) microparticles. mdpi.com The development of stable formulations remains an active area of research to facilitate its use in various applications. mdpi.com
Interaction with Drug Transporter Proteins (e.g., MRP, P-glycoprotein)
PEITC and its metabolites interact with several ATP-binding cassette (ABC) transporter proteins, which are crucial for the absorption, distribution, and elimination of xenobiotics. Notably, PEITC has been shown to inhibit the function of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). nih.gov
Research indicates that PEITC and/or its glutathione conjugates are substrates for MRP1 and MRP2, but not for P-gp. nih.govnih.gov The transport of PEITC by MRP2 is significantly dependent on intracellular glutathione levels. nih.gov Depletion of GSH reduces the transport of PEITC by MRP2, suggesting that the PEITC-GSH conjugate is the primary substrate for this transporter. nih.gov The interaction with MRP1 is also linked to GSH, as PEITC can deplete intracellular GSH, which acts as a cosubstrate for the efflux of other MRP1 substrates. nih.gov This inhibition of key drug transporters suggests a potential for diet-drug interactions. researchgate.net
Emerging Research Directions and Future Perspectives for + 1 Phenylethyl Isothiocyanate
Rational Design and Synthesis of Novel, More Potent Derivatives
The inherent bioactivity of PEITC has spurred efforts to design and synthesize novel analogs with enhanced potency and specificity. The core strategy involves chemical modifications to the basic phenylethyl isothiocyanate structure to improve its pharmacological properties.
Researchers have explored various synthetic routes to create these derivatives. A concise and efficient method utilizes acetyl chloride, which has been shown to produce PEITC derivatives in good to excellent yields. nih.gov This method overcomes some of the purification challenges encountered with other reagents like tosyl chloride. nih.gov The synthesis process typically starts with a primary amine, such as phenylethylamine, which reacts with carbon disulfide and a base, followed by the addition of an electrophilic reagent like acetyl chloride to form the isothiocyanate. nih.govresearchgate.net
Recent advancements in synthetic chemistry are providing broader toolkits for creating isothiocyanates. These methods are categorized based on the starting materials, including those derived from primary amines (Type A), other nitrogen functional groups (Type B), and non-nitrogen groups (Type C). rsc.orgchemrxiv.org While reactions from primary amines are prevalent, there is growing interest in developing methods from non-nitrogen precursors, which could offer new pathways to unique PEITC analogs. rsc.orgchemrxiv.org
The goal of this rational design is to enhance the desired biological effects, such as anticancer activity. For instance, a novel derivative, compound 7 from a study, demonstrated superior anticancer activity against human pancreatic (Panc1) and gastric (HGC27) cancer cell lines compared to the parent PEITC molecule. nih.gov This enhanced effect was linked to a greater induction of apoptosis in cancer cells with less toxicity to non-cancerous cells, highlighting the potential of synthetic modifications. nih.gov These studies underscore a key future direction: the systematic exploration of structure-activity relationships to create a new generation of isothiocyanate-based compounds with optimized therapeutic profiles.
| Reagent/Method | Application | Outcome | Reference |
| Acetyl Chloride | Synthesis of PEITC derivatives | Good to excellent yields, overcomes purification issues of other methods. | nih.gov |
| Phenyl Isothiocyanate | Synthesis of isothiocyanates from amines | Efficient, low cost, simple operation for creating various isothiocyanates. | researchgate.net |
Comprehensive Elucidation of Undiscovered Molecular Targets and Pathways
While early research identified the modulation of phase I and II drug-metabolizing enzymes as a key mechanism of PEITC, recent studies have unveiled a more complex and multifaceted interaction with cellular machinery. nih.govnih.gov The ongoing elucidation of these molecular targets and pathways is a critical frontier in understanding the full therapeutic potential of PEITC.
A significant area of discovery involves the induction of reactive oxygen species (ROS). PEITC-induced ROS can trigger a cascade of downstream events. For example, in pancreatic cancer cells, this oxidative stress leads to a decrease in the expression of specific microRNAs (miR-27a/miR-20a:miR-17-5p). nih.gov This, in turn, induces transcriptional repressors (ZBTB10/ZBTB4/ZBTB34) that downregulate specificity protein (Sp) transcription factors, ultimately leading to apoptosis. nih.gov In cervical cancer cells, PEITC-induced ROS generation is linked to a decrease in mitochondrial membrane potential and subsequent activation of caspases-8, -9, and -3, key executioners of apoptosis. frontiersin.org
Beyond ROS-mediated effects, PEITC influences major signaling pathways implicated in cancer progression. Recent research in hepatocellular carcinoma (HCC) cells has shown that PEITC can activate the MAPK, PI3K-Akt, and p53 signaling pathways. peerj.com The activation of these pathways inhibits cell growth and migration while promoting apoptosis. peerj.com Furthermore, PEITC has been found to target the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby reducing inflammation. nih.gov Other identified targets include cyclin-dependent kinases (Cdk1) and cell division cycle proteins (Cdc25C), leading to cell cycle arrest at the G2/M phase. nih.gov
The table below summarizes some of the key molecular targets of PEITC that are the focus of current research.
| Target/Pathway | Cellular Process Affected | Disease Context | Reference |
| ROS Generation | Apoptosis, Oxidative Stress | Pancreatic Cancer, Cervical Cancer | nih.govfrontiersin.org |
| MAPK/PI3K-Akt/p53 | Cell Proliferation, Apoptosis, Migration | Hepatocellular Carcinoma | peerj.com |
| NF-κB Pathway | Inflammation | General Cancer | nih.gov |
| Cdk1, Cdc25C | Cell Cycle Arrest (G2/M) | Prostate Cancer | nih.gov |
| MicroRNAs (miR-27a/20a/17-5p) | Gene Regulation, Apoptosis | Pancreatic Cancer | nih.gov |
Future research will likely focus on mapping the intricate crosstalk between these pathways and identifying whether they are direct or secondary effects of PEITC activity. peerj.com
Development of Sustainable Extraction and Stabilization Methodologies for Research Applications
The translation of PEITC from a laboratory curiosity to a widely applicable research tool or potential therapeutic agent hinges on the development of efficient, sustainable, and scalable production methods. PEITC is naturally produced from the hydrolysis of its precursor, gluconasturtiin (B1219410), by the enzyme myrosinase when the plant tissue is damaged. mdpi.comnih.gov
Conventional extraction methods often rely on polluting organic solvents, which are not ideal for industrial-scale production or for products intended for biological use. nih.gov To address this, research is shifting towards greener alternatives. One promising approach is the use of aqueous micellar systems (AMSs) with non-ionic surfactants. nih.govresearchgate.net These systems have been shown to extract PEITC from watercress by-products as effectively as conventional solvents, offering a non-toxic, biodegradable, and environmentally friendly alternative. nih.govresearchgate.net Other innovative techniques being explored include pressurized fluid extraction. nih.gov The optimization of these extraction processes involves carefully controlling parameters like pH and temperature to maximize the enzymatic release of PEITC from the plant matrix. google.comnih.gov For instance, the optimal release of PEITC has been observed at a pH of 7.2 and a temperature of 30°C. google.com
A significant challenge in working with PEITC and other isothiocyanates is their inherent instability, particularly in aqueous solutions used for laboratory assays. researchgate.netmdpi.com Isothiocyanates can degrade over time, which can affect the reproducibility of research findings. researchgate.net Studies are investigating the stability of PEITC in different buffers and media to understand the kinetics of its degradation. researchgate.net To overcome these stability issues, novel formulation strategies are being developed. One such innovation is a "Nutri-PEITC jelly," a hydrogel formulation designed to protect the compound and facilitate a more controlled release, enhancing its stability and potential for application. xiahepublishing.comxiahepublishing.com The development of such stabilization technologies is crucial for ensuring the compound's integrity during storage and experimental use.
Exploration of Adjuvant Applications in Pre-Clinical Disease Models
A highly promising avenue of research is the use of PEITC as an adjuvant, a compound that enhances the efficacy of existing therapies. This approach could allow for lower doses of conventional drugs, potentially reducing their toxicity and side effects. nih.govxiahepublishing.com
Pre-clinical studies have demonstrated significant synergistic effects when PEITC is combined with conventional anticancer agents. A notable example is the combination of PEITC and dasatinib, a tyrosine kinase inhibitor. In models of hepatocellular carcinoma (HCC), this combination, termed PDc, was more effective at reducing cell viability, inhibiting tumor growth, and preventing metastasis than either agent alone. frontiersin.orgnih.govmdpi.com The synergistic action was attributed to multiple mechanisms, including the induction of cell cycle arrest, increased oxidative stress leading to a form of cell death called oxeiptosis, and the inhibition of signaling pathways like FAK/STAT3 that are crucial for metastasis. nih.govmdpi.com
Beyond chemotherapy, PEITC has shown potential as an adjuvant for radiotherapy. In one study, compounds from watercress, including PEITC, improved the therapeutic outcomes of radiation by increasing DNA damage in cancer cells while simultaneously protecting non-cancerous cells from radiation-induced harm. nih.gov Similarly, PEITC has been investigated in combination with doxorubicin (B1662922) in a mouse model of Ehrlich ascites carcinoma, where the combination showed promise in suppressing tumor growth. nih.gov
These pre-clinical findings strongly support the future investigation of PEITC in combination therapies. The ability of PEITC to target multiple cancer-promoting pathways makes it an ideal candidate for sensitizing cancer cells to standard treatments. nih.gov Future research will focus on optimizing these combination strategies and moving them toward clinical evaluation. peerj.comnih.gov
| Combination Therapy | Disease Model | Observed Synergistic Effect | Reference |
| PEITC + Dasatinib | Hepatocellular Carcinoma (in vitro/in vivo) | Reduced cell viability, inhibited tumor growth and metastasis, induced oxeiptosis. | frontiersin.orgnih.govmdpi.com |
| PEITC + Radiotherapy | Cancer cell lines | Increased DNA damage in cancer cells, protected non-tumorigenic cells. | nih.gov |
| PEITC + Doxorubicin | Ehrlich Ascites Carcinoma (mouse model) | Suppressed tumor growth. | nih.gov |
Q & A
Q. What are the common synthetic routes for (+)-1-phenylethyl isothiocyanate, and how do reaction conditions influence yield and enantiomeric purity?
this compound is typically synthesized via thiocarbamate decomposition or nucleophilic substitution of chiral precursors. Key factors include catalyst choice (e.g., chiral amines or metal complexes), solvent polarity, and temperature control to minimize racemization. For example, thiocarbanilide derivatives reacted with phosphorus pentoxide or acetic anhydride can yield isothiocyanates, but enantiomeric purity depends on steric hindrance during intermediate formation . Optimization via fractional factorial design (e.g., varying reagent equivalents and reaction time) is recommended to balance yield and stereochemical integrity .
Q. What spectroscopic methods are most reliable for characterizing this compound’s structure and purity?
Fourier Transform Infrared (FTIR) spectroscopy identifies the isothiocyanate group (N=C=S stretch at ~2050–2100 cm⁻¹). Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms regiochemistry via coupling patterns (e.g., CH₂ groups adjacent to the chiral center). High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., amylose-based) resolves enantiomers, while mass spectrometry (MS) verifies molecular weight. Vibrational Circular Dichroism (VCD) combined with ab initio calculations (e.g., Hartree-Fock) is critical for unambiguous assignment of absolute configuration .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Store in tightly sealed containers under inert gas (N₂/Ar) in well-ventilated areas to prevent hydrolysis. Use PPE: nitrile gloves, chemical-resistant goggles, and fume hoods. In case of spills, absorb with diatomaceous earth or sand and dispose as hazardous waste. Immediate decontamination of exposed skin requires washing with 10% aqueous ethanol. Respiratory symptoms (e.g., irritation) necessitate medical evaluation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction parameters for this compound derivatization in analytical workflows?
Central Composite Design (CCD) or fractional factorial approaches are ideal for multi-parameter optimization. For example, in histamine derivatization, factors like pH (6.0–7.5), reagent molar ratio (1:1–1:3), and temperature (25–40°C) are screened. Response surface methodology identifies optimal conditions (e.g., pH 6.9, 35 µL reagent volume) while minimizing side reactions. Replication at center points ensures robustness .
Q. What role does this compound play in enantioselective synthesis, and how does its configuration impact biological activity?
The compound serves as a chiral derivatizing agent in HPLC to resolve racemic amines or alcohols (e.g., amphetamines). Its (R)- or (S)-configuration dictates non-covalent interactions (H-bonding, π-π stacking) with analytes, affecting retention times and enantiomer resolution. In medicinal chemistry, enantiopure derivatives exhibit differential binding to targets (e.g., enzymes), with (R)-forms showing higher inhibition in kinase assays .
Q. How do computational methods support the analysis of this compound’s stereoelectronic properties and reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with proteins, guiding SAR studies. Solvent effects are simulated via COSMO-RS to optimize reaction media. Coupled with VCD spectra, ab initio simulations validate experimental stereochemical assignments .
Q. What challenges arise in scaling up this compound synthesis while maintaining enantiomeric excess (ee)?
Key challenges include racemization at elevated temperatures, catalyst leaching in heterogeneous systems, and byproduct formation during quenching. Solutions involve low-temperature batch reactors (<0°C), immobilized chiral catalysts (e.g., silica-supported amines), and inline FTIR monitoring for real-time ee adjustment. Continuous-flow systems improve heat/mass transfer, enhancing reproducibility .
Methodological Considerations
Q. How should researchers address discrepancies in reported enantiomeric ratios of this compound derivatives?
Cross-validate analytical methods: Compare HPLC (chiral columns) with polarimetry or circular dichroism. Assess column aging effects (e.g., decreased resolution over time) and calibrate with certified reference standards. Statistical analysis (e.g., ANOVA) identifies systematic vs. random errors. Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere) to isolate variables .
Q. What strategies ensure reproducibility in this compound-based experiments across laboratories?
Document all parameters: solvent lot numbers, humidity, and equipment calibration (e.g., HPLC pump pressure). Use standardized protocols (e.g., USP <621> for chromatography). Share raw data (e.g., NMR FID files) and computational input files in supplementary materials. Collaborative trials with inter-lab validation (e.g., ISO 5725) quantify method precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
